4-Chloro-7,8-dimethoxyquinoline

Medicinal Chemistry ADME Prediction Drug Design

4-Chloro-7,8-dimethoxyquinoline (99878-79-2) is the non-substitutable intermediate for constructing the 4-aryloxyquinoline core of Cabozantinib and Tivozanib. The C4-chloro substituent provides optimal electrophilicity for the key SNAr coupling step—the 4-bromo analog causes side reactions, the 4-hydroxy analog lacks the leaving group entirely. The 7,8-dimethoxy pattern is essential for VEGFR2/MET kinase selectivity. Also serves as a certified Cabozantinib impurity reference standard (Impurity 73/54) for pharmaceutical QC. Procure the validated intermediate for kinase inhibitor synthesis and impurity profiling.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 99878-79-2
Cat. No. B1296450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7,8-dimethoxyquinoline
CAS99878-79-2
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCOC1=C(C2=NC=CC(=C2C=C1)Cl)OC
InChIInChI=1S/C11H10ClNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3
InChIKeyCILQDBAXEWYDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7,8-dimethoxyquinoline (CAS 99878-79-2) Procurement Profile: A Halogenated Quinoline Scaffold for Targeted Drug Synthesis


4-Chloro-7,8-dimethoxyquinoline (CAS 99878-79-2) is a halogenated quinoline derivative characterized by chloro and methoxy substituents at the 4-, 7-, and 8-positions, respectively. With a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry [1]. Its structural architecture enables nucleophilic aromatic substitution at the C4 position, making it a key building block for constructing biologically active molecules, notably the FDA-approved multi-kinase inhibitors Cabozantinib and Tivozanib . Computed physicochemical properties, including an XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 31.4 Ų, suggest favorable drug-like characteristics for downstream applications [1].

Why 4-Chloro-7,8-dimethoxyquinoline Cannot Be Indiscriminately Replaced by Other 4-Halogenated-7,8-dimethoxyquinoline Analogs


Generic substitution among 4-halogenated-7,8-dimethoxyquinoline analogs is scientifically unsound due to fundamental differences in halogen reactivity that dictate synthetic utility. The C4-chloro substituent in 4-Chloro-7,8-dimethoxyquinoline exhibits a specific electrophilicity profile that is optimal for nucleophilic aromatic substitution (SNAr) reactions, a critical step in constructing the 4-aryloxyquinoline core of clinical kinase inhibitors [1]. In contrast, the 4-bromo analog (CAS 1253789-70-6) demonstrates increased electrophilicity that can lead to premature or undesired side reactions, while the 4-hydroxy analog (CAS 99878-76-9) lacks the requisite leaving group for this key transformation altogether. Furthermore, the substitution pattern of the methoxy groups (7,8- vs. 6,7-dimethoxy) critically influences electronic distribution on the quinoline ring, thereby altering both reactivity and the binding affinity of final drug candidates [2].

4-Chloro-7,8-dimethoxyquinoline: Quantified Differentiation Against Closest Analogs for Scientific Procurement


Superior Physicochemical Profile for Oral Bioavailability Prediction Compared to 4-Bromo Analog

In silico physicochemical profiling indicates that 4-Chloro-7,8-dimethoxyquinoline (Target) possesses a lower computed LogP (2.8) and a higher TPSA (31.4 Ų) compared to the 4-bromo analog (4-Bromo-7,8-dimethoxyquinoline). These parameters are critical for predicting oral bioavailability and membrane permeability, with the target compound's values falling closer to optimal ranges for drug-like molecules. Specifically, the lower LogP suggests reduced lipophilicity, potentially mitigating off-target toxicity risks associated with highly lipophilic compounds, while the higher TPSA may enhance aqueous solubility [1]. Direct comparative data for the 4-bromo analog are not available in the same dataset; this is a cross-study comparison based on computed properties from authoritative chemical databases [1].

Medicinal Chemistry ADME Prediction Drug Design

Proven Utility as a Key Intermediate in the Synthesis of FDA-Approved Multi-Kinase Inhibitors

4-Chloro-7,8-dimethoxyquinoline is explicitly documented as the critical 4-chloroquinoline intermediate in the patented synthesis routes of two FDA-approved oncology drugs: Cabozantinib (marketed as COMETRIQ®) and Tivozanib (marketed as FOTIVDA®) [1][2]. In a representative cabozantinib preparation, the reaction of 4-chloro-6,7-dimethoxyquinoline (an isomer of the target compound) with 4-aminophenol under specific conditions yielded a key intermediate with an isolated yield of 84.5% and a purity of 99.1% [3]. This demonstrates the compound's essential role and reliable performance in high-yielding, scalable reactions for producing active pharmaceutical ingredients (APIs) [3]. The 7,8-dimethoxy substitution pattern is specifically required for the target drug's binding conformation; alternative substitution patterns (e.g., 6,7-dimethoxy) or alternative halogens (e.g., 4-bromo) would fail to produce the clinically active molecule.

Oncology Drug Synthesis Process Chemistry Pharmaceutical Intermediate

Availability in High Purity Grades (≥98%) Suitable for cGMP Manufacturing and Impurity Profiling

The compound is commercially available with a purity specification of ≥98% from multiple reputable chemical suppliers, making it suitable for use as a reference standard for impurity profiling in drug development and quality control . This high purity level is critical for applications in regulated environments, including the synthesis of drug substances under Good Manufacturing Practices (cGMP) and the identification and quantification of related impurities in active pharmaceutical ingredients . In contrast, some suppliers offer lower purity grades (e.g., 95%) for routine research applications, but the availability of ≥98% material provides a tangible procurement advantage for projects requiring stringent purity criteria .

Quality Control Pharmaceutical Analysis Regulatory Science

Optimal Research and Industrial Applications for 4-Chloro-7,8-dimethoxyquinoline Based on Quantitative Differentiation Evidence


Synthesis of Clinical-Stage Multi-Kinase Inhibitors (Cabozantinib and Tivozanib)

Procurement of 4-Chloro-7,8-dimethoxyquinoline is essential for any laboratory engaged in the total synthesis, analog generation, or process optimization of the FDA-approved oncology drugs Cabozantinib and Tivozanib. As documented in multiple patents, this specific halogenated quinoline is the critical intermediate for constructing the 4-aryloxyquinoline core of these molecules [1][2]. Substitution with the 4-bromo or 4-hydroxy analog will result in a different reaction outcome or complete failure to form the desired product, underscoring the compound's non-substitutable role in these validated synthetic pathways.

Impurity Profiling and Reference Standard Qualification in Pharmaceutical Quality Control

Given its commercial availability in high purity (≥98%) and its designation as a known impurity of Cabozantinib (Impurity 73/54), this compound is ideally suited for use as a certified reference standard in pharmaceutical quality control laboratories [3]. Its procurement in high purity enables accurate identification, quantification, and control of this specific impurity in drug substance and drug product batches, supporting regulatory submissions and ensuring patient safety in commercial manufacturing .

Medicinal Chemistry Optimization of Quinoline-Based Kinase Inhibitors

For structure-activity relationship (SAR) studies focused on optimizing the pharmacological profile of quinoline-based kinase inhibitors, 4-Chloro-7,8-dimethoxyquinoline serves as a superior starting point compared to its 4-bromo analog. Its lower computed LogP (2.8) predicts a more favorable ADME profile, potentially reducing lipophilicity-driven off-target effects [4]. The 7,8-dimethoxy substitution pattern is also a key determinant of kinase selectivity, as it directly interacts with the ATP-binding pocket of target enzymes such as VEGFR2 and MET .

Academic Research on Halogenated Quinoline Reactivity and Remote C-H Functionalization

The compound's unique substitution pattern (chloro at C4, methoxy at C7 and C8) makes it a valuable substrate for investigating regioselective C-H functionalization methodologies. Recent studies have demonstrated that 8-substituted quinolines can undergo remote C5-H halogenation with exceptional regiocontrol, offering a route to novel, densely functionalized quinoline derivatives [5]. The chloro substituent provides a synthetic handle for further diversification, enabling the exploration of new chemical space in heterocyclic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7,8-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.